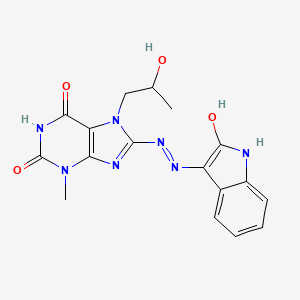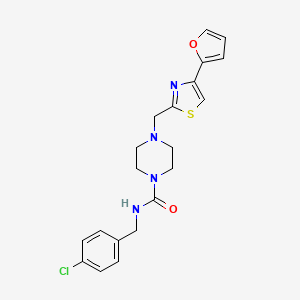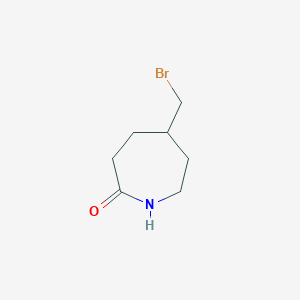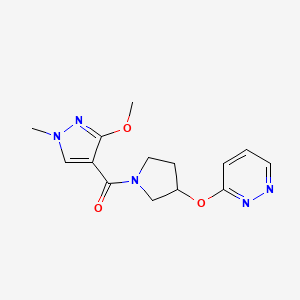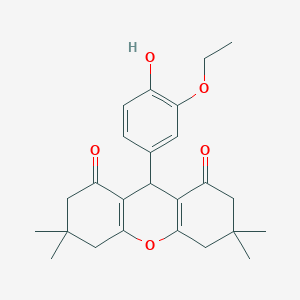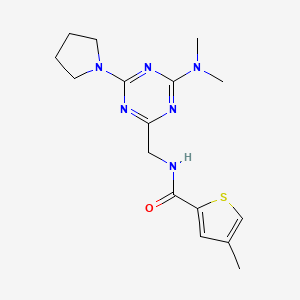
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methylthiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methylthiophene-2-carboxamide” is a complex organic molecule. It is related to the compound INNO-406, which is a dual inhibitor of the Abl and Lyn protein tyrosine kinases . This compound has been studied for its potential in inhibiting these kinases .
Synthesis Analysis
The synthesis of such complex molecules often involves multi-step processes. While specific synthesis methods for this compound were not found, related compounds have been synthesized using various techniques. For instance, pyrrolidin-2-ones have been synthesized via a domino process involving the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .科学的研究の応用
Chemistry: : This compound can be a valuable intermediate in organic synthesis, contributing to the development of new materials or drugs.
Biology: : Its unique structure might enable it to interact with biological macromolecules, serving as a potential tool for biochemical research or as a therapeutic agent.
Medicine: : Research could explore its efficacy and safety as a pharmaceutical compound, particularly if it exhibits bioactive properties.
Industry: : Beyond research, it might find applications in the development of specialty chemicals or advanced materials with specific functions.
Mechanism of Action: : The compound’s mechanism of action depends on its ability to interact with molecular targets:
Molecular Targets: : It may bind to enzymes, receptors, or other proteins, altering their function.
Pathways Involved: : Its effect could involve modulation of specific biochemical pathways, influencing cellular processes and physiological outcomes. For example, the dimethylamino group might participate in interactions with nucleophilic sites, while the thiophene ring could enable π-π stacking or other aromatic interactions.
Comparison with Similar Compounds: : Compared to other triazine-based compounds, N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methylthiophene-2-carboxamide stands out due to its unique substitution pattern:
Similar Compounds: : Compounds like 2,4,6-trichloro-1,3,5-triazine or 2-amino-4,6-dimethyl-1,3,5-triazine share the triazine core but differ in their functional groups and resulting properties.
Uniqueness: : The presence of the thiophene ring and specific functional groups imparts distinct chemical reactivity and biological activity, potentially leading to unique applications in various scientific and industrial fields.
作用機序
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. As with many chemicals, it could potentially be harmful if inhaled, swallowed, or if it comes into contact with the skin . Proper safety precautions should be taken when handling this compound.
化学反応の分析
Types of Reactions: : This compound can undergo various reactions, including:
Oxidation and Reduction: : It might participate in oxidation or reduction reactions, potentially altering the functional groups attached to the triazine ring.
Substitution: : The substituents on the triazine and thiophene rings can be involved in nucleophilic or electrophilic substitution reactions.
Condensation: : The presence of amide and amino groups suggests potential for condensation reactions, forming new bonds with other molecules.
Common Reagents and Conditions: : Typical reagents include oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride), nucleophiles or electrophiles (e.g., halogens, alkylating agents), and catalysts to facilitate these transformations.
Major Products: : The reactions result in a variety of products depending on the reaction conditions, such as oxidized or reduced derivatives, substituted analogs, or condensed adducts.
特性
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6OS/c1-11-8-12(24-10-11)14(23)17-9-13-18-15(21(2)3)20-16(19-13)22-6-4-5-7-22/h8,10H,4-7,9H2,1-3H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDQWTIRTLIZKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
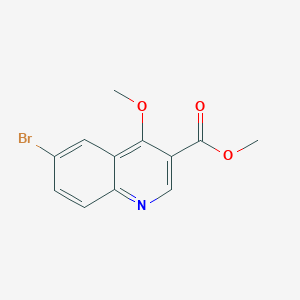
![(3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2954642.png)
![N-[(oxolan-2-yl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2954643.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2954644.png)
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2954645.png)
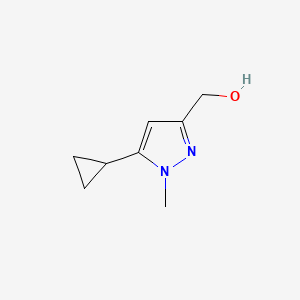
![3,6-diethyl 2-(3-phenylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2954650.png)
![Methyl 5-[(but-2-ynoylamino)methyl]-2-methoxybenzoate](/img/structure/B2954651.png)
